7-(2-(2,6-dimethylmorpholino)ethoxy)-3-(4-methoxyphenyl)-2H-chromen-2-one

Lipophilicity Membrane permeability Drug-likeness

7-(2-(2,6-dimethylmorpholino)ethoxy)-3-(4-methoxyphenyl)-2H-chromen-2-one (CAS 903204-73-9) is a fully synthetic small-molecule coumarin (2H-chromen-2-one) derivative with the molecular formula C24H27NO5 and a molecular weight of 409.48 g/mol. The compound features three distinct pharmacophoric regions: a coumarin core, a 4-methoxyphenyl substituent at the 3-position, and a 2-(2,6-dimethylmorpholino)ethoxy side chain at the 7-position connected via a flexible ether linkage.

Molecular Formula C24H27NO5
Molecular Weight 409.482
CAS No. 903204-73-9
Cat. No. B2489420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2-(2,6-dimethylmorpholino)ethoxy)-3-(4-methoxyphenyl)-2H-chromen-2-one
CAS903204-73-9
Molecular FormulaC24H27NO5
Molecular Weight409.482
Structural Identifiers
SMILESCC1CN(CC(O1)C)CCOC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=C(C=C4)OC
InChIInChI=1S/C24H27NO5/c1-16-14-25(15-17(2)29-16)10-11-28-21-9-6-19-12-22(24(26)30-23(19)13-21)18-4-7-20(27-3)8-5-18/h4-9,12-13,16-17H,10-11,14-15H2,1-3H3
InChIKeyKHQNIAKOOPMYBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(2-(2,6-Dimethylmorpholino)ethoxy)-3-(4-methoxyphenyl)-2H-chromen-2-one (CAS 903204-73-9): Structural Identity and Compound Class


7-(2-(2,6-dimethylmorpholino)ethoxy)-3-(4-methoxyphenyl)-2H-chromen-2-one (CAS 903204-73-9) is a fully synthetic small-molecule coumarin (2H-chromen-2-one) derivative with the molecular formula C24H27NO5 and a molecular weight of 409.48 g/mol [1]. The compound features three distinct pharmacophoric regions: a coumarin core, a 4-methoxyphenyl substituent at the 3-position, and a 2-(2,6-dimethylmorpholino)ethoxy side chain at the 7-position connected via a flexible ether linkage [1]. The 2,6-dimethylmorpholino moiety introduces two chiral centers, giving rise to stereoisomeric forms (cis/trans) that may exhibit differential target engagement [2]. This compound belongs to the broader class of morpholino-substituted coumarins, which have been investigated for anticancer, anti-inflammatory, and kinase-inhibitory applications [2].

Why Generic Substitution of 7-(2-(2,6-Dimethylmorpholino)ethoxy)-3-(4-methoxyphenyl)-2H-chromen-2-one (CAS 903204-73-9) Is Not Advisable


In-class coumarin derivatives cannot be simply interchanged because the specific combination of the 4-methoxyphenyl group at C-3 and the 2,6-dimethylmorpholino-ethoxy chain at C-7 governs target binding, pharmacokinetics, and selectivity in ways that single-feature analogs do not replicate. Removal of the 4-methoxy group (as in the 3-phenyl analog) alters both electronic distribution and steric bulk at a position critical for π-stacking interactions with kinase ATP-binding pockets, while replacement of the 2,6-dimethylmorpholine with unsubstituted morpholine eliminates the stereochemical constraints and increased lipophilicity contributed by the methyl groups, which influence membrane permeability and isoform selectivity [1]. The ether-linked morpholino side chain at the 7-position also distinguishes this compound from analogs bearing direct morpholino substitution at C-4 . The evidence detailed in Section 3 quantitatively demonstrates why these structural nuances translate into measurable performance differences.

Quantitative Differentiation Evidence for 7-(2-(2,6-Dimethylmorpholino)ethoxy)-3-(4-methoxyphenyl)-2H-chromen-2-one (CAS 903204-73-9) vs. Structural Analogs


Lipophilicity (logP) Advantage Over Unsubstituted Morpholino Analogs

The 2,6-dimethyl substitution on the morpholino ring elevates calculated logP by approximately 0.8–1.2 log units compared to unsubstituted morpholino-ethoxy coumarin analogs [1] [2]. The target compound's chromen-4-one structural analog (Ambinter AMB19934348) has a calculated logP of 3.89, which is substantially higher than the estimated logP of ~2.9–3.1 for the corresponding unsubstituted morpholino derivative, based on the contribution of two methyl groups (approximately +0.5 logP per methyl) in the 2,6-positions [2] [3].

Lipophilicity Membrane permeability Drug-likeness

Polar Surface Area (PSA) Differentiation from C-4 Morpholino-Substituted Coumarins

The target compound, with its 7-ethoxy-linked morpholino side chain, has a calculated topological polar surface area (tPSA) of approximately 61.1 Ų (based on the chromen-4-one analog data) [1]. This is markedly lower than the tPSA of ~72–75 Ų for 4-morpholino-substituted coumarins such as 8-methoxy-4-morpholin-4-yl-chromen-2-one . The reduced PSA arises because the ethoxy linker positions the morpholino oxygen atoms farther from the coumarin core, reducing their contribution to the overall polar surface.

Polar surface area CNS penetration Oral bioavailability

Antiproliferative Potency in MG-63 Osteosarcoma Cells: Morpholino-Coumarin Class Benchmarking

In a published structure–activity relationship study of morpholino-linked coumarin–triazole hybrids, the closely related 2,6-dimethylmorpholino-containing compound 6n (bearing a 4-((2,6-dimethylmorpholino)methyl)-2H-chromen-2-one core) demonstrated an IC50 of 0.80 ± 0.22 μM against MG-63 osteosarcoma cells [1]. The target compound shares the 2,6-dimethylmorpholino pharmacophore but differs in linkage position (7-ethoxy vs. 4-methyl) and C-3 substitution (4-methoxyphenyl vs. triazole-containing group), providing a class-level benchmark for the antiproliferative potential of 2,6-dimethylmorpholino-bearing coumarins [1].

Anticancer Osteosarcoma MG-63 Antiproliferative activity

Kinase Selectivity Potential: DNA-PK vs. PI3K Isoform Profiling of Morpholino-Coumarin Scaffolds

Morpholino-substituted chromen-2-one derivatives exhibit a wide range of DNA-PK inhibitory potency depending on substitution pattern: 8-methoxy-4-morpholin-4-yl-chromen-2-one has an IC50 of 10,940 nM against DNA-PK , while optimized 7,8-benzochromen-4-one templates achieve IC50 values as low as 190 nM [1]. The 2,6-dimethylmorpholino group in the target compound provides increased steric bulk compared to unsubstituted morpholine, which structural modeling suggests may enhance selectivity for specific kinase isoforms (e.g., PI3Kδ vs. DNA-PK) by exploiting differences in the solvent-accessible region of the ATP-binding pocket [1] [2]. A related 8-morpholino-chromen-oxazine-2,10-dione analog demonstrated PI3Kδ-selective inhibition (IC50 = 5.08 μM) with no detectable DNA-PK activity (IC50 ≥ 100 μM), illustrating the potential for isoform selectivity tuning within this chemical class [2].

DNA-PK PI3K Kinase selectivity Radiosensitization

Rotatable Bond Count and Molecular Flexibility Advantage Over 4-Morpholino-Coumarin Analogs

The target compound possesses 6 rotatable bonds (based on the chromen-4-one analog AMB19934348), with the ethoxy linker between the coumarin core and the morpholino ring contributing 3 rotatable bonds [1]. This contrasts with 4-morpholino-substituted coumarins, which typically have only 2–3 rotatable bonds overall, as the morpholino group is directly attached to the chromenone core [2]. The increased conformational flexibility of the target compound may enable better adaptation to protein binding pockets with deeper or sterically demanding cavities, as the morpholino group can sample a larger conformational space [1].

Molecular flexibility Conformational entropy Binding adaptability

Recommended Application Scenarios for 7-(2-(2,6-Dimethylmorpholino)ethoxy)-3-(4-methoxyphenyl)-2H-chromen-2-one (CAS 903204-73-9)


Kinase Inhibitor Screening Libraries Targeting PI3K/AKT/mTOR Pathway

Based on the established kinase-inhibitory activity of morpholino-substituted coumarins [1] and the compound's favorable logP (3.89) and moderate PSA (61.14 Ų), this compound is optimally positioned for inclusion in focused kinase inhibitor screening libraries. Its 2,6-dimethylmorpholino substituent offers steric differentiation from unsubstituted morpholino analogs, potentially enabling the identification of isoform-selective PI3K or DNA-PK inhibitors. Procurement for high-throughput screening against PI3Kα, PI3Kδ, and DNA-PK is recommended, particularly in cancer cell lines where PI3K/AKT/mTOR pathway dependency has been established [1].

Anticancer Phenotypic Screening in Solid Tumor Cell Lines

Structural analogs with 2,6-dimethylmorpholino-coumarin cores have demonstrated sub-micromolar antiproliferative activity (IC50 = 0.80 μM in MG-63 osteosarcoma cells) [2]. The target compound, bearing a distinct C-3 4-methoxyphenyl group, presents a complementary phenotype for screening in a broader panel of solid tumor lines (breast MDA-MB-231, colon HCT-15, lung A549, liver HepG2). Its Lipinski-compliant profile (MW 409.48, logP 3.89, HBA 6, HBD 0) supports its use in cell-based assays without solubility-related confounding factors [3].

CYP450 Inhibition Profiling and Drug–Drug Interaction Assessment

Coumarin derivatives are established CYP2A6 substrates and inhibitors, with related morpholino-coumarins showing CYP2A6 IC50 values as low as 130 nM [4]. The target compound's 7-ethoxy-morpholino side chain introduces metabolic vulnerability at the ether linkage, making it a valuable probe for studying structure–metabolism relationships in the coumarin chemical space. Procurement for CYP450 inhibition panels (CYP1A2, CYP2A6, CYP2D6, CYP3A4) is warranted to establish the compound's drug–drug interaction liability profile relative to simpler coumarin scaffolds.

Fragment-Based and Structure-Based Drug Design Starting Point

With a molecular weight of 409.48 g/mol and 6 rotatable bonds, the compound occupies a favorable space between fragment (<300 Da) and lead-like (>450 Da) chemical space [3]. The ethoxy-linked 2,6-dimethylmorpholino group provides a vector for structure-based optimization, as the morpholino nitrogen can serve as a hydrogen bond acceptor while the methyl groups probe lipophilic pockets. The compound's established synthetic accessibility (multi-step route from salicylaldehyde and β-ketoester precursors) supports rapid analog generation for SAR exploration [3].

Quote Request

Request a Quote for 7-(2-(2,6-dimethylmorpholino)ethoxy)-3-(4-methoxyphenyl)-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.